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Compound of Interest

Compound Name:
Oxacyclohexadec-12-en-2-one,

(12E)-

Cat. No.: B047354 Get Quote

COMPOUND: (12E)-Oxacyclohexadec-12-en-2-one SYNONYMS: Habanolide, (12E)-1-

Oxacyclohexadec-12-en-2-one CAS NUMBER: 111879-80-2 MOLECULAR FORMULA:

C₁₅H₂₆O₂ MOLECULAR WEIGHT: 238.37 g/mol

Introduction
This technical guide provides a summary of the expected spectroscopic data for the

macrocyclic musk, (12E)-Oxacyclohexadec-12-en-2-one (CAS 111879-80-2). While specific,

experimentally-derived spectra for this compound are not readily available in the public domain,

this document outlines the anticipated spectral characteristics based on its chemical structure

and general principles of spectroscopic analysis for similar organic molecules. The information

is intended for researchers, scientists, and professionals in drug development and fragrance

chemistry.

Predicted Spectroscopic Data
The following tables summarize the predicted and expected spectroscopic data for (12E)-

Oxacyclohexadec-12-en-2-one. These values are based on the analysis of its functional groups

and overall structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectroscopic Data
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Chemical Shift (δ)
ppm

Multiplicity Number of Protons Assignment

~5.3 - 5.5 m 2H
Olefinic protons (-

CH=CH-)

~4.1 - 4.3 t 2H

Methylene protons

adjacent to ester

oxygen (-O-CH₂-)

~2.2 - 2.4 t 2H

Methylene protons

adjacent to carbonyl

group (-CH₂-C=O)

~1.9 - 2.1 m 4H

Allylic methylene

protons (-CH₂-

CH=CH-CH₂-)

~1.2 - 1.7 m 16H

Remaining methylene

protons in the

macrocycle

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppm Assignment

~173 - 175 Carbonyl carbon (C=O)

~128 - 132 Olefinic carbons (-CH=CH-)

~63 - 65
Methylene carbon adjacent to ester oxygen (-O-

CH₂-)

~34 - 36
Methylene carbon adjacent to carbonyl group (-

CH₂-C=O)

~20 - 33
Remaining methylene carbons in the

macrocycle

Infrared (IR) Spectroscopy
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Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Assignment

~2920 - 2940 Strong C-H stretch (alkane)

~2850 - 2870 Strong C-H stretch (alkane)

~1730 - 1745 Strong C=O stretch (ester)

~1640 - 1660 Medium C=C stretch (alkene)

~1150 - 1250 Strong C-O stretch (ester)

~960 - 980 Medium
C-H bend (trans-alkene out-of-

plane)

Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data

m/z Interpretation

238 Molecular Ion [M]⁺

220 [M - H₂O]⁺

209 [M - C₂H₅]⁺

195 [M - C₃H₇]⁺

various
Fragmentation pattern corresponding to the loss

of alkyl fragments

Experimental Protocols
The following are detailed, generalized protocols for the acquisition of spectroscopic data for a

lipophilic, liquid compound such as (12E)-Oxacyclohexadec-12-en-2-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
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Materials:

NMR spectrometer (e.g., 400 MHz or higher)

NMR tubes (5 mm)

Deuterated solvent (e.g., Chloroform-d, CDCl₃)

Internal standard (e.g., Tetramethylsilane, TMS)

Pipettes and vials

Sample of (12E)-Oxacyclohexadec-12-en-2-one

Procedure:

Sample Preparation:

Accurately weigh approximately 5-10 mg of the compound into a clean, dry vial.

Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% TMS.

Ensure the sample is fully dissolved.

Transfer the solution into a 5 mm NMR tube.

Instrument Setup:

Insert the NMR tube into the spectrometer.

Lock the spectrometer onto the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity.

Tune and match the probe for the appropriate nucleus (¹H or ¹³C).

¹H NMR Acquisition:

Acquire a standard one-dimensional ¹H NMR spectrum.
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Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation

delay of 1-5 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a good

signal-to-noise ratio.

¹³C NMR Acquisition:

Acquire a standard one-dimensional ¹³C NMR spectrum with proton decoupling.

Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation

delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower

natural abundance of ¹³C.

Data Processing:

Apply Fourier transformation to the acquired free induction decays (FIDs).

Phase correct the resulting spectra.

Calibrate the chemical shift scale using the TMS signal at 0.00 ppm for ¹H and ¹³C.

Integrate the peaks in the ¹H NMR spectrum.

Analyze the chemical shifts, multiplicities, and integrals to assign the signals to the

corresponding protons and carbons in the molecule.

Sample Preparation

Data Acquisition

Data Processing

Weigh Sample Dissolve in CDCl3 with TMS Transfer to NMR Tube Insert into Spectrometer Lock and Shim

Acquire 1H Spectrum

Acquire 13C Spectrum

Fourier Transform Phase Correction Calibrate to TMS Analyze Spectra

Click to download full resolution via product page

NMR Spectroscopy Experimental Workflow
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Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Materials:

Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR)

accessory.

Sample of (12E)-Oxacyclohexadec-12-en-2-one.

Solvent for cleaning (e.g., isopropanol).

Lint-free wipes.

Procedure:

Background Spectrum:

Ensure the ATR crystal is clean. If necessary, clean with a lint-free wipe soaked in

isopropanol and allow it to dry completely.

Acquire a background spectrum to account for atmospheric CO₂ and H₂O, as well as any

absorbance from the ATR crystal itself.

Sample Spectrum:

Place a small drop of the liquid sample directly onto the ATR crystal.

Acquire the sample spectrum.

Typically, 16-32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio.

The typical spectral range is 4000-400 cm⁻¹.

Data Processing:

The software will automatically ratio the sample spectrum against the background

spectrum to produce the final absorbance or transmittance spectrum.
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Identify and label the major absorption peaks.

Correlate the peak positions (in cm⁻¹) with known functional group absorptions.

Cleaning:

Thoroughly clean the ATR crystal with a lint-free wipe and an appropriate solvent.
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FTIR-ATR Spectroscopy Experimental Workflow

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
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Materials:

Gas Chromatograph-Mass Spectrometer (GC-MS) system.

GC column suitable for fragrance analysis (e.g., a non-polar or mid-polar capillary column).

Helium carrier gas.

Sample of (12E)-Oxacyclohexadec-12-en-2-one.

Solvent for dilution (e.g., dichloromethane or ethyl acetate).

Autosampler vials.

Procedure:

Sample Preparation:

Prepare a dilute solution of the sample (e.g., 100 ppm) in a suitable volatile solvent like

dichloromethane.

Transfer the solution to an autosampler vial.

Instrument Setup:

Set the GC oven temperature program. A typical program might start at 50°C, hold for 1-2

minutes, then ramp at 10°C/min to 250-280°C and hold for several minutes.

Set the injector temperature (e.g., 250°C) and transfer line temperature (e.g., 280°C).

Set the MS parameters: electron ionization (EI) at 70 eV, and scan a mass range of m/z

40-400.

Data Acquisition:

Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

The GC will separate the components of the sample, and the eluent will be introduced into

the MS.
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The MS will acquire spectra continuously throughout the GC run.

Data Processing:

Identify the chromatographic peak corresponding to (12E)-Oxacyclohexadec-12-en-2-one.

Extract the mass spectrum for this peak.

Identify the molecular ion peak to confirm the molecular weight.

Analyze the fragmentation pattern to gain further structural information. This can be

compared to spectral libraries (e.g., NIST) for confirmation.

Sample Preparation GC-MS Analysis Data Analysis

Prepare Dilute Solution Transfer to Autosampler Vial Inject Sample into GC GC Separation Ionization (EI) Mass Detection Identify Chromatographic Peak Extract Mass Spectrum Analyze Molecular Ion and Fragments

Click to download full resolution via product page

GC-MS Experimental Workflow

Signaling Pathways
As (12E)-Oxacyclohexadec-12-en-2-one is a synthetic fragrance compound, there is no

established signaling pathway associated with its primary function. Its biological interactions

are primarily related to olfaction, where it binds to olfactory receptors in the nasal epithelium,

triggering a signal cascade that results in the perception of its characteristic musk scent.

Conclusion
This technical guide provides a summary of the expected spectroscopic characteristics of CAS

111879-80-2, (12E)-Oxacyclohexadec-12-en-2-one, along with generalized experimental

protocols for acquiring such data. While experimentally-derived spectra are not publicly

available, the information presented herein serves as a valuable resource for the identification

and characterization of this compound. The provided workflows and predicted data can guide

researchers in their analytical studies of this and similar macrocyclic musks.
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To cite this document: BenchChem. [Spectroscopic Data Technical Guide: CAS 111879-80-
2]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b047354#cas-111879-80-2-spectroscopic-data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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